molecular formula C10H10ClFO3 B13522744 Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13522744
M. Wt: 232.63 g/mol
InChI Key: HHAMUKHESVTXMG-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of propanoic acid and contains both chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-(2-chloro-4-fluorophenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(2-chlorophenyl)acetate
  • Methyl 2-(4-fluorophenyl)acetate

Uniqueness

Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the hydroxyl group on the propanoate moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)4-6-2-3-7(12)5-8(6)11/h2-3,5,9,13H,4H2,1H3

InChI Key

HHAMUKHESVTXMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)F)Cl)O

Origin of Product

United States

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